Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate

Description

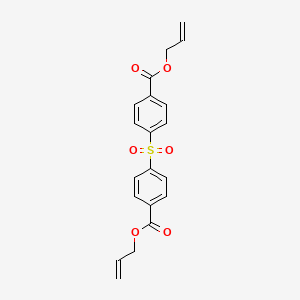

Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate is an ester derivative of 4,4'-sulfonyldibenzoic acid (H₂sdbz), where the carboxylic acid groups are substituted with propenyl (allyl) ester moieties. The core structure consists of two benzoate rings connected by a sulfonyl (–SO₂–) group, providing rigidity and electronic asymmetry . This compound is notable for its versatility in supramolecular chemistry, coordination polymers, and materials science. Key applications include:

- Metal-Organic Frameworks (MOFs): As a ligand, 4,4'-sulfonyldibenzoate (sdbz²⁻) forms MOFs with metals like Ca²⁺, Cd²⁺, and Pb²⁺, enabling tailored porosity and functionality .

- Supramolecular Host-Guest Systems: The sulfonyl group enhances anion-binding selectivity in aqueous solutions when integrated into azacryptand cages .

- Polymer Additives: Its ester derivatives (e.g., dimethyl or dibutyl) act as crosslinkers or stabilizers in polyester and polyamide synthesis .

Properties

CAS No. |

52299-28-2 |

|---|---|

Molecular Formula |

C20H18O6S |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

prop-2-enyl 4-(4-prop-2-enoxycarbonylphenyl)sulfonylbenzoate |

InChI |

InChI=1S/C20H18O6S/c1-3-13-25-19(21)15-5-9-17(10-6-15)27(23,24)18-11-7-16(8-12-18)20(22)26-14-4-2/h3-12H,1-2,13-14H2 |

InChI Key |

GIGFFTCJYYOCQA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Aromatic Dicarboxylates in Anion Binding

Diprop-2-en-1-yl 4,4'-sulfonyldibenzoate is structurally analogous to other aromatic dicarboxylates but differs in spacer length and electronic properties. Key comparisons include:

Key Findings:

- The sulfonyl group in sdbz²⁻ provides stronger electronic polarization than biphenyl or terephthalate, enhancing anion affinity in aqueous solutions .

- Its intermediate bite length (~10.2 Å) optimizes encapsulation in azacryptand cages, outperforming shorter (terephthalate) or longer (biphenyl-dicarboxylate) analogs .

Ligands in Metal-Organic Frameworks (MOFs)

MOFs using sdbz²⁻ exhibit distinct dielectric and adsorption properties compared to other carboxylate ligands:

| MOF Composition | Ligand | Porosity (m²/g) | Dielectric Constant (1 kHz) | Selectivity (Xe/Kr) | Stability |

|---|---|---|---|---|---|

| SBMOF-1 (CaSDB) | 4,4'-sulfonyldibenzoate | 680 | N/A | 16.3 (highest known) | High thermal/chemical |

| [Cd₃(sba)₂(phen)₂] | 4-sulfobenzoate | 550 | 20.0 | N/A | Moderate |

| MIL-53(Ga) | Terephthalate | 1200 | N/A | 3.2 | "Breathing" effect |

| Cd-fba/phen | Fluorobenzoate | 320 | 32.0 | N/A | High dielectric |

Key Findings:

- SBMOF-1 (CaSDB) demonstrates unparalleled Xe/Kr selectivity (16.3) due to the sulfonyl group’s polarizability and optimal pore size (~4.0 Å) .

- Sdbz²⁻-based MOFs exhibit lower dielectric constants than fluorinated analogs (e.g., Cd-fba/phen) but superior gas separation performance .

Functional Analogs in Polymer Chemistry

Ester derivatives of 4,4'-sulfonyldibenzoate are compared with other crosslinkers in polymer synthesis:

| Ester Derivative | Solubility in DMA | Thermal Stability (°C) | Polymer Compatibility | Role in Materials |

|---|---|---|---|---|

| Diprop-2-en-1-yl sdbz | Moderate | 220 | Polyesters, polyamides | Crosslinker for films/fibers |

| Dimethyl terephthalate | High | 180 | PET, PBT | Monomer for thermoplastics |

| Dibutyl 2,6-naphthalate | Low | 250 | PEN | High-strength fibers |

| Diphenyl isophthalate | High | 210 | Epoxy resins | Plasticizer |

Key Findings:

Preparation Methods

Sulfonation of Methyl 4-Hydroxybenzoate

Adapting the sulfonation approach used for bisphenol S synthesis, methyl 4-hydroxybenzoate can react with concentrated sulfuric acid in the presence of mesitylene as a dehydrating agent. The reaction proceeds via electrophilic aromatic substitution, forming a sulfonyl bridge between two aromatic rings. Key steps include:

- Sulfonation : At 100–105°C, methyl 4-hydroxybenzoate reacts with H₂SO₄, with mesitylene facilitating water removal to drive the reaction toward completion.

- Isomerization : Prolonged heating at 165–170°C enhances the proportion of the 4,4'-isomer over ortho-substituted byproducts.

- Hydrolysis : The methyl ester groups are hydrolyzed under basic conditions (e.g., NaOH) to yield 4,4'-sulfonyldibenzoic acid.

This method, while efficient for bisphenol S, requires modification for carboxylic acid derivatives due to the electron-withdrawing effect of ester groups, which may slow sulfonation.

Oxidative Coupling of 4-Mercaptobenzoic Acid

An alternative route involves the oxidative coupling of 4-mercaptobenzoic acid using hydrogen peroxide or ozone:

$$ 2 \, \text{HS-C}6\text{H}4\text{-COOH} + \text{H}2\text{O}2 \rightarrow \text{O}2\text{S-(C}6\text{H}4\text{-COOH)}2 + 2 \, \text{H}_2\text{O} $$

This method offers regioselectivity but faces challenges in controlling overoxidation to sulfonic acids.

Esterification of 4,4'-Sulfonyldibenzoic Acid

Fischer Esterification

Reacting 4,4'-sulfonyldibenzoic acid with excess allyl alcohol (propen-2-ol) in the presence of H₂SO₄ as a catalyst:

$$ \text{HOOC-C}6\text{H}4\text{-SO}2\text{-C}6\text{H}4\text{-COOH} + 2 \, \text{CH}2=\text{CH-CH}2\text{OH} \rightarrow \text{this compound} + 2 \, \text{H}2\text{O} $$

Conditions :

- Temperature: 100–120°C

- Duration: 8–12 hours

- Yield: ~70–80% (estimated from analogous esterifications)

Acyl Chloride Route

- Chlorination : Treat 4,4'-sulfonyldibenzoic acid with thionyl chloride (SOCl₂) to form 4,4'-sulfonyldibenzoyl chloride.

- Esterification : React the acyl chloride with allyl alcohol in anhydrous dichloromethane, using pyridine as a base:

$$ \text{ClCO-C}6\text{H}4\text{-SO}2\text{-C}6\text{H}4\text{-COCl} + 2 \, \text{CH}2=\text{CH-CH}_2\text{OH} \rightarrow \text{Diprop-2-en-1-yl ester} + 2 \, \text{HCl} $$

Advantages : Higher yields (85–90%) and milder conditions (room temperature, 2–4 hours).

Optimization Challenges and Industrial Considerations

Isomer Control

The sulfonation step predominantly yields the 4,4'-isomer, but minor amounts of 2,4'-sulfonyldibenzoic acid may form. Purification via recrystallization from methanol-water mixtures (as demonstrated for bisphenol S) effectively isolates the desired isomer.

Solvent Selection

Scalability

Industrial-scale production faces hurdles in:

- Energy Intensity : High-temperature isomerization (165–170°C) requires robust reactor design.

- Waste Management : Neutralization of spent H₂SO₄ generates sodium sulfate, necessitating recycling protocols.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer Esterification | 70–80 | 95–98 | Simple setup, low cost | Long reaction time, moderate yields |

| Acyl Chloride Route | 85–90 | 99+ | High yields, fast kinetics | Requires SOCl₂ handling |

| Oxidative Coupling | 60–70 | 90–95 | Avoids strong acids | Overoxidation risks |

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare coordination polymers or MOFs incorporating 4,4′-sulfonyldibenzoate (4,4′-SDB) ligands?

- Methodological Answer : The ligand is typically synthesized via solvothermal or microwave-assisted reactions. For example, Zn²+-based coordination polymers are synthesized by reacting Zn(NO₃)₂ with 4,4′-SDB and auxiliary ligands (e.g., dabco, bpy) under solvothermal conditions (100–120°C, 24–72 hrs) . Microwave-assisted synthesis reduces crystallization time (e.g., 30 min at 150°C) for 2D MOFs, as demonstrated in studies optimizing structural transformations . Pre-functionalization of the ligand (e.g., –NH₂) can be achieved before assembly to tailor pore chemistry .

Q. Which characterization techniques are essential for structural elucidation of 4,4′-SDB-based frameworks?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves atomic-level structures; SHELX software refines crystallographic data .

- In situ XRD-DSC : Combines diffraction and calorimetry to study gas adsorption dynamics (e.g., CO₂ in SBMOF-1) .

- Atomic Force Microscopy (AFM) : Tracks MOF growth mechanisms, such as layer-by-layer assembly in Ca-SDB frameworks .

- Solid-state NMR : Probes ligand dynamics (e.g., bipyridine flexibility in interpenetrated frameworks) .

Q. What are the primary applications of 4,4′-SDB in materials science?

- Methodological Answer :

- Gas Separation : SBMOF-1 (Ca-SDB) achieves Xe/Kr selectivity of 16 via size-exclusion in 4.2 Å pores .

- Proton Conduction : Al-MOFs (e.g., CAU-11) functionalized with imidazole-loaded 4,4′-SDB show proton conductivities up to 10⁻³ S/cm at 80°C .

- Luminescence : Ag(I)-SDB coordination polymers exhibit ligand-centered emissions, applicable in sensing .

Advanced Research Questions

Q. How do computational methods like Grand Canonical Monte Carlo (GCMC) simulations optimize 4,4′-SDB MOFs for noble gas adsorption?

- Methodological Answer : GCMC predicts adsorption isotherms by simulating gas-framework interactions. For SBMOF-1, simulations identified van der Waals interactions between Xe and hydrophobic pore walls, validated by SCXRD showing Xe occupancy at channel midpoints . Modifications (e.g., –NH₂ grafting) are first screened computationally to enhance Kr uptake (from 0.248 to 1.020 mmol/g) before experimental validation .

Q. How can conflicting adsorption data for 4,4′-SDB MOFs be resolved?

- Methodological Answer : Contradictions in Xe capacity (e.g., 1.4 mmol/g vs. 1.6 mmol/g) arise from variations in activation protocols or humidity. Strategies include:

- In situ XRD : Confirms framework integrity during gas exposure .

- Langmuir Model Fitting : Differentiates monolayer (SSL) vs. multilayer (MSL) adsorption, as seen in SBMOF-1’s Xe isotherms .

- Standardized Testing : Control relative humidity (<5%) and use ultrahigh-purity gases to minimize experimental noise .

Q. What strategies improve the hydrolytic stability of 4,4′-SDB MOFs for industrial applications?

- Methodological Answer : Hydrolysis resistance is enhanced by:

- Metal Choice : Ca²+ and Mg²+ form stronger M–O bonds than Zn²+ in aqueous environments .

- Hydrophobic Functionalization : Fluorinated ligands (e.g., hfipbb²⁻) reduce water uptake while retaining Xe selectivity .

- Post-synthetic Modification : Silane coatings protect pore surfaces without blocking gas access .

Q. How does ligand geometry influence the dimensionality and porosity of 4,4′-SDB frameworks?

- Methodological Answer : The V-shape of 4,4′-SDB promotes 1D or 2D networks. For example:

- 1D Chains : Ag(I)-SDB forms linear chains via Ag–Ag interactions .

- 2D Sheets : Zn²+ with dabco/pyridine linkers creates interdigitated or interpenetrated layers, tuned by ligand length (Table 1) .

Table 1 : Ligand Length vs. Framework Topology in Zn-SDB MOFs

| Auxiliary Ligand | Length (Å) | Framework Structure | Adsorption Behavior |

|---|---|---|---|

| dabco | 6.2 | Non-interpenetrated | Stepwise CO₂ uptake |

| bpy | 7.1 | Interpenetrated | Gate-opening C₂H₄ |

Q. What role do counterions play in stabilizing 4,4′-SDB coordination polymers?

- Methodological Answer : Counterions (e.g., ethylenediaminium) template crystal packing via H-bonding. In [C₂H₁₀N₂]²⁺[SDB]²⁻, N–H⋯O interactions form 3D networks, critical for proton-conducting pathways . Ion exchange (e.g., replacing Na⁺ with NH₄⁺) can further modulate porosity .

Q. Can 4,4′-SDB MOFs exhibit stimuli-responsive "breathing" behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.